N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
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Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a useful research compound. Its molecular formula is C19H19N5O4S and its molecular weight is 413.45. The purity is usually 95%.
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Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. This article provides a detailed overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple heterocyclic systems. The molecular formula is C22H24N4O3S, with a molecular weight of approximately 436.52 g/mol. Key properties include:
Property | Value |
---|---|
Molecular Formula | C22H24N4O3S |
Molecular Weight | 436.52 g/mol |
LogP | 2.4217 |
Hydrogen Bond Acceptors | 9 |
Hydrogen Bond Donors | 1 |
Polar Surface Area | 85.198 Ų |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is believed to inhibit specific enzymes or receptors, thereby altering their functions. The presence of the thiazolo-pyrimidine moiety suggests potential interactions with pathways involved in cell signaling and proliferation.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytostatic Activity : A related compound showed cytostatic activity against the pancreas cancer DAN-G cell line, suggesting that structural analogs may possess similar properties .
Antimicrobial Activity
Preliminary studies have indicated that compounds within this chemical class exhibit moderate to significant antimicrobial activities against both bacterial and fungal strains. The effectiveness often correlates with lipophilicity; compounds with higher lipophilicity tend to show enhanced antibacterial properties.
Case Study: In Vitro Testing
In a study assessing the biological profile of related thiazolo-pyrimidine derivatives, compounds were tested against various cell lines to evaluate their anticancer properties. Notably:
- Compound Efficacy : One derivative demonstrated an IC50 value of 46.42 μM against butyrylcholinesterase (BChE), indicating substantial inhibitory potential compared to established inhibitors like physostigmine .
Table of Biological Activity Results
Compound Name | IC50 (μM) | Activity Type |
---|---|---|
N-(2,3-dihydro-1,4-benzodioxin...acetamide | 46.42 | BChE Inhibition |
Related Thiazolo-Pyrimidine Derivative | 157.31 | AChE Inhibition |
7-Oxo Compound (similar structure) | <50 | Cytotoxicity in DAN-G cells |
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S/c25-15(21-12-3-4-13-14(9-12)28-8-7-27-13)10-24-11-20-17-16(18(24)26)29-19(22-17)23-5-1-2-6-23/h3-4,9,11H,1-2,5-8,10H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAQTWPKQRMLLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.